N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide
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Overview
Description
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a nitro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophene with 2-bromo-5-nitrobenzoic acid under basic conditions to form the intermediate product. This intermediate is then reacted with 2-cyanoethylthiol in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide: shares similarities with other thiophene derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c15-8-3-9-21-11-5-2-1-4-10(11)16-14(18)12-6-7-13(22-12)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNLZYXKARXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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